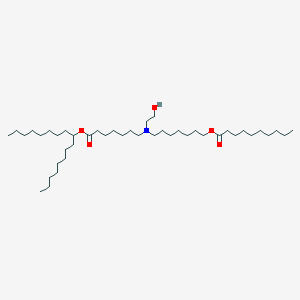
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long aliphatic chain, an ester functional group, and an amino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate typically involves multiple steps:
Formation of the Heptadecan-9-yloxy Intermediate: This step involves the reaction of heptadecan-9-ol with an appropriate oxidizing agent to form heptadecan-9-yloxy.
Coupling with 7-Oxoheptyl Group: The heptadecan-9-yloxy intermediate is then coupled with a 7-oxoheptyl group using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the Amino Group: The resulting compound is reacted with 2-hydroxyethylamine to introduce the amino group.
Esterification with Decanoic Acid: Finally, the compound undergoes esterification with decanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the carbonyl group in the 7-oxoheptyl moiety.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are typical products.
Substitution: Various substituted amines and esters can be formed.
Scientific Research Applications
Chemistry
In chemistry, 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study lipid metabolism and membrane dynamics due to its long aliphatic chain and ester linkage.
Medicine
Potential medical applications include the development of drug delivery systems, where the compound’s lipophilic nature can aid in the transport of hydrophobic drugs.
Industry
In industrial settings, this compound could be used in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate involves its interaction with lipid membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The amino and ester groups can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)amino)heptyl decanoate: Lacks the 2-hydroxyethyl group.
7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl octanoate: Has a shorter aliphatic chain in the ester group.
Uniqueness
The presence of the 2-hydroxyethyl group in 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate provides additional sites for hydrogen bonding and chemical modifications, making it more versatile compared to similar compounds.
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptyl decanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-20-27-34-42(46)48-40-31-24-17-22-29-36-44(38-39-45)37-30-23-21-28-35-43(47)49-41(32-25-18-14-11-8-5-2)33-26-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
XMXYDNPZGTTYBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


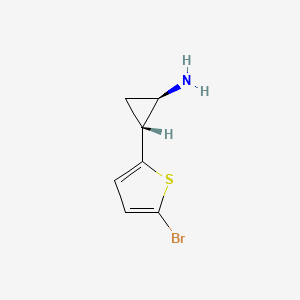
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)
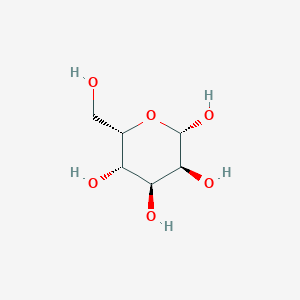
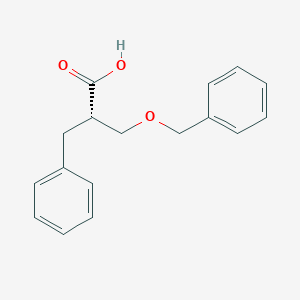
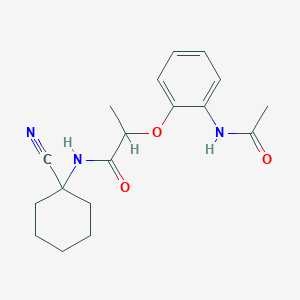

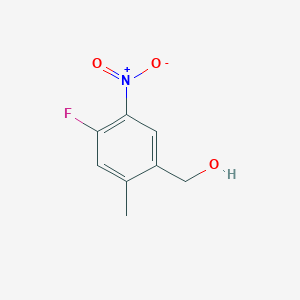


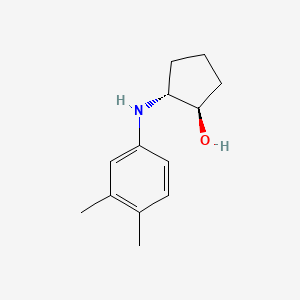
![6-Cyclohexyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354314.png)
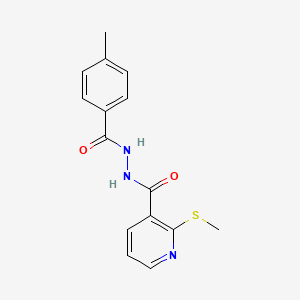
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
